One improved synthesis method for Lomerizine dihydrochloride involves a reductocondensation reaction. 2,3,4-trimethoxybenzaldehyde and 1-[bis-(4-fluorophenyl)methyl]piperazine undergo reductocondensation in the presence of formic acid to yield Lomerizine dihydrochloride. Subsequent recrystallization in acetonitrile produces the desired form I crystal. This method achieves a total yield of 74.7% from bis-(4-fluorophenyl)methanol, offering a relatively straightforward and efficient approach. []
Research suggests that Lomerizine undergoes extensive biotransformation in rats following oral administration, as evidenced by minimal urinary, fecal, and biliary excretions of the unchanged drug. [] Metabolic studies using radiolabeled Lomerizine ([methine-14C] or [benzyl-14C]Lomerizine hydrochloride) have identified key metabolites. In urine, the primary metabolites are 1-(2,3,4-trimethoxybenzyl)piperazine (M7) and 2,3-dimethoxy-4-hydroxybenzylpiperazine. Conversely, 1-[bis(4-fuluorophenyl)methyl]-4-(2,3-dimethoxy-4-hydroxybenzyl)piperazine is the major metabolite found in feces and bile. [] These findings shed light on the metabolic pathways of Lomerizine.
Lomerizine primarily functions as a calcium channel blocker, specifically targeting L-type and T-type voltage-gated calcium channels. [, , , ] This action is central to its therapeutic effects in various applications.
Beyond calcium channel blocking, Lomerizine exhibits additional pharmacological properties, including antagonism of transient receptor potential channel 5 (TRPC5) channels, sodium channel blocking activity, α1-adrenoceptor blocking properties, and 5-HT2 receptor antagonism. [, , , ] Additionally, Lomerizine demonstrates free radical scavenging capabilities. [] These diverse mechanisms contribute to its multi-faceted effects in different experimental settings.
Studies employing fluorescence spectra and synchronous fluorescence spectra have explored the interaction between Lomerizine hydrochloride and Myoglobin in aqueous solutions. [] Results indicate a strengthening of this interaction as the concentration of Lomerizine hydrochloride increases. [] This highlights the potential for Lomerizine to interact with specific proteins, which may be relevant to its pharmacological activities.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2